tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar compounds have shown anticancer activity and have been tested against human cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in anticancer activity .
Biochemical Pathways
Similar compounds have been shown to affect various pathways leading to anticancer effects .
Result of Action
Similar compounds have shown remarkable anticancer activity when tested against human cancer cell lines .
Biochemical Analysis
Biochemical Properties
They have been associated with a range of biological activities, including antibacterial, anticancer, antithrombotic, anticonvulsant, and others .
Cellular Effects
Some 1,4-benzoxazine compounds have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Molecular Mechanism
Molecular docking studies with EGFR have been conducted to strengthen the in vitro anticancer activity of some 1,4-benzoxazine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves a multi-step process. One common method involves the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This process can be achieved through a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxazines.
Scientific Research Applications
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another benzoxazine derivative with similar structural features.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A closely related compound used in similar applications.
Uniqueness
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate stands out due to its unique tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHGOQVVMDXWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.